4-Difluoromethoxy-3-methoxybenzylamine hydrochloride

Vue d'ensemble

Description

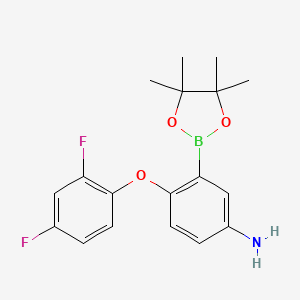

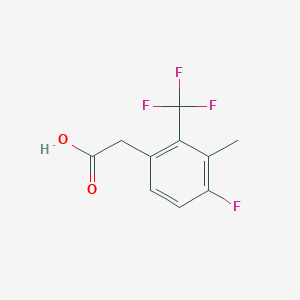

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride (4-DMBA-HCl) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of benzylamine, an organic compound with a wide range of applications in chemistry, biochemistry, and pharmacology. 4-DMBA-HCl is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. It is used as a building block in the synthesis of various pharmaceuticals, as well as in research applications.

Applications De Recherche Scientifique

Antioxidant Activity and Analytical Methods

Research on antioxidants and their mechanisms is crucial in fields ranging from food engineering to medicine. Analytical methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH assays are vital in determining antioxidant activity. These methods, based on hydrogen atom transfer and electron transfer, offer insights into the antioxidant capacity of complex samples, which can be relevant to studying compounds like 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride (I. Munteanu & C. Apetrei, 2021).

Enzymatic Treatment of Pollutants

The enzymatic approach to remediation and degradation of organic pollutants in wastewater highlights the importance of enzymes and redox mediators in transforming recalcitrant compounds. This area of research is pertinent to understanding how compounds like 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride might interact in environmental contexts and potentially be applied in pollution treatment strategies (Maroof Husain & Q. Husain, 2007).

Synthesis of Chemical Intermediates

The synthesis of vanillin, a compound structurally related to 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride, involves understanding various synthesis methods and their practical applications. Such research can inform the synthetic pathways and potential uses of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride in the pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Mécanisme D'action

- The primary target of 4-Difluoromethoxy-3-methoxybenzylamine hydrochloride (referred to as DGM) is not explicitly stated in the available literature. However, we can infer that it affects pathways related to fibrosis and epithelial–mesenchymal transformation (EMT). These pathways involve proteins such as α-SMA, vimentin, collagen I, and E-cadherin .

- The reduction in Smad2/3 phosphorylation levels by DGM suggests interference with TGF-β1/Smad signaling, which plays a crucial role in fibrosis .

- TGF-β1-induced EMT leads to excessive extracellular matrix (ECM) deposition, contributing to fibrosis. DGM’s action on EMT-related proteins affects ECM remodeling and tissue repair .

- DGM attenuates pulmonary fibrosis in rats induced by bleomycin. It improves lung function, reduces inflammation, collagen deposition, and enhances E-cadherin expression .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

[4-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2.ClH/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRKLNODCCGQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Difluoromethoxy-3-methoxybenzylamine hydrochloride | |

CAS RN |

1431966-33-4 | |

| Record name | Benzenemethanamine, 4-(difluoromethoxy)-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)

![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)